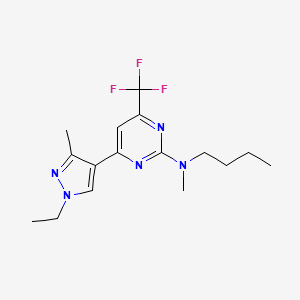![molecular formula C14H14N4O2S B14927943 5-[(Z)-(3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol](/img/structure/B14927943.png)
5-[(Z)-(3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a potential candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenolic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like PARP-1 and EGFR.
Mécanisme D'action
The mechanism of action of 5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of PARP-1 and EGFR enzymes, which are involved in DNA repair and cell signaling pathways, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different fusion patterns of the triazole and thiadiazine rings.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: A different isomer with unique properties and applications.
Uniqueness
The uniqueness of 5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL lies in its specific substituents and the resulting pharmacological profile. Its ability to inhibit both PARP-1 and EGFR enzymes makes it a promising candidate for anticancer research .
Propriétés
Formule moléculaire |
C14H14N4O2S |
|---|---|
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
5-[(Z)-(3,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H14N4O2S/c1-8-13(21-14-16-15-9(2)18(14)17-8)7-10-4-5-12(20-3)11(19)6-10/h4-7,19H,1-3H3/b13-7- |
Clé InChI |
OWEKVBXEZUOKTP-QPEQYQDCSA-N |
SMILES isomérique |
CC\1=NN2C(=NN=C2S/C1=C\C3=CC(=C(C=C3)OC)O)C |
SMILES canonique |
CC1=NN2C(=NN=C2SC1=CC3=CC(=C(C=C3)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927865.png)

![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B14927889.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927893.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14927899.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927900.png)
![3-methyl-6-(3-nitrophenyl)-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927902.png)
![2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927909.png)
![2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927912.png)
![[4-(2,3-Difluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B14927920.png)
![4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B14927932.png)
![3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B14927933.png)
![3-(3-methoxyphenyl)-6-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927940.png)
![N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927941.png)
